Fangchinoline

Description

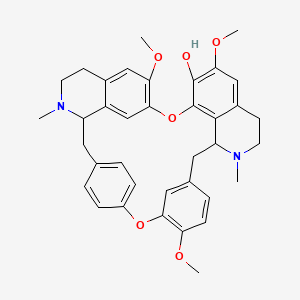

Structure

3D Structure

Properties

IUPAC Name |

9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQSJHUEZBTSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955479 | |

| Record name | 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33889-68-8 | |

| Record name | THALRUGOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Pharmacological Investigations of Fangchinoline

In Vitro Cellular Pharmacological Studies

In vitro studies have demonstrated that fangchinoline (B191232) can exert significant effects on different cellular activities, particularly in various cancer cell lines.

Effects on Cellular Proliferation and Viability

Fangchinoline has been shown to inhibit the proliferation and decrease the viability of a range of cancer cell lines in a dose- and time-dependent manner. For instance, it significantly decreased the proliferation of MG63 and U20S bone cancer cell lines. mdpi.comnih.gov Time-dependent inhibition of cell proliferation has also been observed in MDA-MB-231 and SPC-A-1 cells following fangchinoline treatment. mdpi.com In bladder cancer cells (T24 and 5637), fangchinoline inhibited viability in a concentration-dependent manner, with observed IC50 values varying based on treatment duration. karger.com For example, the IC50 values in T24 cells were 19.0 µM at 24 h, 12.0 µM at 48 h, and 7.57 µM at 72 h. karger.com Similarly, in PC-3 prostate cancer cells, fangchinoline dose-dependently and time-dependently decreased viability, with IC50 values of 27.53 ± 3.346 μM for 24 h, 13.13 ± 1.579 μM for 48 h, and 7.247 ± 0.312 μM for 72 h. plos.org Fangchinoline also significantly inhibited the viability of colon adenocarcinoma (COAD) cells (DLD-1 and LoVo) in a dose-dependent manner, with IC50 values at 48 h of 4.53 µM and 5.17 µM, respectively. spandidos-publications.com While showing inhibitory effects on various cancer cells, some studies noted minimal cytotoxicity towards certain normal cell lines. spandidos-publications.comnih.govjcancer.org

Here is a summary of Fangchinoline's effects on cell viability and proliferation in selected cell lines:

| Cell Line | Cancer Type | Effect on Proliferation/Viability | Key Findings | Source |

| MG63, U20S | Bone Cancer | Decreased proliferation | Significant decrease observed. mdpi.comnih.gov | mdpi.comnih.gov |

| MDA-MB-231, SPC-A-1 | Breast Cancer, Lung Adenocarcinoma | Inhibited proliferation | Time-dependent inhibition shown. mdpi.com | mdpi.com |

| T24, 5637 | Bladder Cancer | Inhibited viability | Concentration-dependent inhibition; specific IC50 values reported. karger.com | karger.com |

| PC-3, LnCap | Prostate Cancer | Decreased viability | Dose- and time-dependent decrease; specific IC50 values reported. plos.org | plos.org |

| DLD-1, LoVo | Colon Adenocarcinoma | Inhibited viability | Dose-dependent inhibition; specific IC50 values reported. spandidos-publications.com | spandidos-publications.com |

| A549 | Lung Adenocarcinoma | Suppressed proliferation | Suppressed proliferation by inhibiting FAK pathway. mdpi.comchemfaces.com | mdpi.comchemfaces.com |

| AGS | Gastric Cancer | No obvious cytotoxic effects | Suppressed adhesion, migration, and invasion without obvious cytotoxicity. spandidos-publications.commdpi.com | spandidos-publications.commdpi.com |

Induction of Regulated Cell Death Mechanisms

Fangchinoline has been shown to induce regulated cell death, primarily through apoptosis and autophagy, though the specific mechanisms can vary depending on the cell type.

Apoptosis, or programmed cell death, is a key mechanism by which fangchinoline exerts its anti-cancer effects in many cell lines. Studies have demonstrated that fangchinoline can induce apoptosis in human pancreatic cancer cells, MDA-MB-231 breast tumor cells, and MG63 and U20S bone cancer cell lines. mdpi.com Increased apoptosis has also been observed in human U118 and U87 MG glioblastoma cell lines and PC3 prostate cells upon increased exposure time to fangchinoline. mdpi.com In bladder cancer cells (T24 and 5637), fangchinoline treatment increased apoptosis in a concentration-dependent manner. karger.com

The induction of apoptosis by fangchinoline involves several pathways:

Caspase Activation: Fangchinoline treatment has been shown to increase the cleavage of caspase-3 in bladder cancer cells. karger.com It also upregulates caspase-3 and caspase-8 in MG63 osteosarcoma cells and activates caspase-9 in esophageal squamous cell carcinoma (ESCC) cells. nih.govfrontiersin.org Cleavage of PARP, a substrate of caspases, has also been observed, indicating caspase-dependent apoptosis. mdpi.com

Mitochondrial Pathway: In breast cancer cells, fangchinoline induced cell death driven by the mitochondrial pathway. mdpi.com This involves the upregulation of pro-apoptotic proteins like Bax and cytochrome-c and downregulation of anti-apoptotic proteins like Bcl-2. spandidos-publications.comannexpublishers.com

DR5-Dependent Extrinsic Pathway: In ESCC cells, fangchinoline was found to trigger DR5-dependent extrinsic apoptosis by transactivating ATF4. frontiersin.org

Noxa-Dependent Intrinsic Pathway: Fangchinoline also triggered Noxa-dependent intrinsic apoptosis in ESCC cells, mediated by the upregulation of Noxa and activation of CASP9. frontiersin.org

Modulation of Signaling Pathways: Fangchinoline can induce apoptosis by modulating various signaling pathways, including inhibiting the PI3K/Akt pathway. nih.govmdpi.comspandidos-publications.com Inhibition of Akt-mediated Bax and caspase-9 expression has been linked to fangchinoline-induced apoptosis in glioblastoma cells. nih.govspandidos-publications.com

Beyond apoptosis, fangchinoline has also been shown to induce autophagy, another form of regulated cell death or survival mechanism, depending on the cellular context. In hepatocellular carcinoma cell lines (HepG2 and PLC/PRF/5), fangchinoline dose-dependently induced autophagy instead of apoptotic cell death. mdpi.comspandidos-publications.comnih.gov This induction involved the nuclear translocation of p53, leading to the transactivation of the autophagy-related gene sestrin 2 and the initiation of an mTOR-independent autophagic process mediated by AMP-activated protein kinase (AMPK). mdpi.comnih.gov

In bladder cancer cells, fangchinoline treatment induced both apoptosis and autophagy, as indicated by an increased LC3-II/LC3-I ratio and decreased p62 levels. karger.com Interestingly, in this context, blocking autophagy with 3-Methyladenine (3-MA) enhanced fangchinoline-induced apoptosis, suggesting that autophagy might be an adaptive or pro-survival response in these cells. karger.com Fangchinoline has also been reported to trigger autophagic function, including mTOR pathway inhibition and an increased LC3-II/LC3-I ratio, as well as decreased P62 levels in bladder cancer cells. frontiersin.orgnih.gov In colorectal cancer cell lines, fangchinoline has been observed to initiate autophagy via the activation of the AMPK/mTOR/ULK1 signaling pathway, thereby enhancing autophagosome formation. frontiersin.orgnih.gov

Apoptosis Induction and Associated Pathways

Modulation of Cell Cycle Progression

Fangchinoline has been observed to modulate cell cycle progression in various cancer cell lines, often leading to cell cycle arrest. In K562 cells derived from chronic myeloid leukemia, fangchinoline induced cell cycle arrest at the G0/G1 phase. mdpi.com This arrest was associated with the upregulation of cyclin-dependent kinase (CDK)-N1A and MCL-1 mRNA levels and the downregulation of cyclin D2 mRNA levels. mdpi.com Fangchinoline also dose-dependently arrested the cell cycle at the G0/G1 phase in SPC-A-1 lung adenocarcinoma cells, which correlated with decreased proliferation. mdpi.com

In ESCC cells, fangchinoline treatment resulted in G1 phase cell cycle arrest, which was dependent on the induction of p21 and p27. frontiersin.org Rescue experiments involving knockdown of p21 or p27 reversed this G1 phase arrest, highlighting their role in fangchinoline's effect. frontiersin.org Fangchinoline has been reported to restrain cell cycle progression by inducing the accumulation of p21 and p27 in other malignancies as well, including breast cancer, prostate carcinoma, and glioblastoma cells. frontiersin.org The G0/G1 cell cycle arrest induced by fangchinoline in PC-3 cells might be a result of the accumulation of p27, which negatively controls the transition from G0/G1 to S phase. plos.org This accumulation is potentially linked to fangchinoline's inhibition of the proteasome's caspase-like activity mediated by the β1 subunit, which is involved in p27 degradation. plos.org Fangchinoline has also been shown to inhibit the expression of Cyclin D/E and CDK2/4/6 in several human cancers, contributing to G1-S arrest. frontiersin.org In colon adenocarcinoma cells (DLD-1 and LoVo), fangchinoline induced G1 phase cell cycle arrest in a dose-dependent manner, with an increase in the percentage of cells in G1 phase. spandidos-publications.com This was associated with a decrease in the expression of cyclin D1. spandidos-publications.com

Inhibition of Cellular Migration and Invasion

Fangchinoline has demonstrated the ability to inhibit the migration and invasion of various cancer cell types in vitro. In AGS human gastric cancer cells, fangchinoline suppressed adhesion, migration, and invasion in a dose-dependent manner without significant cytotoxic effects. spandidos-publications.commdpi.com It has also been shown to inhibit tumor cell invasiveness and proliferation in glioblastoma cell lines U87 MG and U118 MG. mdpi.com Fangchinoline significantly suppressed the migration of MG63 bone cancer cells. mdpi.comnih.gov

The mechanisms underlying fangchinoline's anti-migration and anti-invasion effects involve the modulation of key proteins and signaling pathways:

Matrix Metalloproteinases (MMPs): Fangchinoline treatment has been shown to decrease the levels of MMP-2 and MMP-9 in MDA-MB-231 cells. mdpi.com In AGS gastric cancer cells, fangchinoline significantly inhibited the expression of MMP-2 and MMP-9 at both mRNA and protein levels while increasing the expression of tissue inhibitor of metalloproteinase (TIMP) 1 and TIMP2. spandidos-publications.com Downregulated expression of MMP-2 and MMP-9 was also observed in fangchinoline-treated MG63 cells. nih.gov

FAK Pathway: Fangchinoline has been shown to inhibit the phosphorylation of FAK (Tyr397) and its downstream pathways, including FAK-Akt and FAK-MEK-ERK1/2, in A549 lung adenocarcinoma cells. mdpi.comchemfaces.com Attenuating the phosphorylation of FAK was also noted as a mechanism by which fangchinoline suppressed metastasis in melanoma cells (A375 and A875). mdpi.com This involved decreasing the expression of paxillin (B1203293). mdpi.com

NF-κB Pathway: In MDA-MB-231 cells, long exposure to fangchinoline induced a decrease in NF-κB protein levels while increasing the expression of its inhibitor, IκB. mdpi.comspandidos-publications.com

PI3K/Akt Pathway: Fangchinoline inhibited the phosphorylation of AKT in AGS gastric cancer cells, contributing to reduced MMP-2/9 expression and inhibited invasion. spandidos-publications.com Inhibition of the PI3K/Akt pathway has also been linked to the suppression of migration and invasion in osteosarcoma cells. nih.gov

Here is a summary of Fangchinoline's effects on cell migration and invasion in selected cell lines:

| Cell Line | Cancer Type | Effect on Migration/Invasion | Key Findings | Source |

| AGS | Gastric Cancer | Suppressed adhesion, migration, and invasion | Dose-dependent suppression; inhibited MMP-2/9, increased TIMP1/2, repressed Akt phosphorylation. spandidos-publications.commdpi.com | spandidos-publications.commdpi.com |

| U87 MG, U118 MG | Glioblastoma | Inhibited invasiveness | Inhibited tumor cell invasiveness. mdpi.com | mdpi.com |

| MG63 | Bone Cancer | Suppressed migration | Suppressed migration; downregulated MMP-2/9. mdpi.comnih.gov | mdpi.comnih.gov |

| A549 | Lung Adenocarcinoma | Suppressed invasion | Inhibited phosphorylation of FAK and downstream pathways. mdpi.comchemfaces.com | mdpi.comchemfaces.com |

| A375, A875 | Melanoma | Inhibited metastasis/migration | Attenuated FAK phosphorylation; decreased paxillin expression. mdpi.com | mdpi.com |

| MDA-MB-231 | Breast Cancer | Inhibited migration | Decreased MMP-2/9, decreased NF-κB, increased IκB. mdpi.comspandidos-publications.com | mdpi.comspandidos-publications.com |

| DLD-1, LoVo | Colon Adenocarcinoma | Inhibited migration/invasion | Inhibited migration and invasion; decreased MMP2 and MMP9 expression. spandidos-publications.com | spandidos-publications.com |

In Vivo Preclinical Animal Models

Anti-inflammatory Efficacy in Inducible Disease Models

Fangchinoline (FAN) has demonstrated anti-inflammatory effects in several inducible disease models. In both the carrageenan/kaolin (C/K)-induced arthritis rat model and the collagen-induced arthritis (CIA) mouse model, FAN treatment ameliorated behavioral parameters and inflammatory signs nih.govnih.gov. Specifically, in the CIA mouse model, FAN dose-dependently decreased the arthritis index, which measures inflammatory signs in the paws nih.gov. Histological analysis of knee joints in these animal models also showed that FAN treatment suppressed inflammatory signs and cartilage degradation nih.govnih.gov.

Studies in human fibroblast-like synovial (FLS) cells stimulated with IL-1β have provided insights into the potential mechanisms underlying FAN's anti-inflammatory action. FAN decreased the production of inflammatory cytokines and reactive oxygen species (ROS) in these cells nih.govnih.gov. Furthermore, FAN reduced the phosphorylation of key signaling pathways involved in inflammation, namely the MAPK and NF-κB pathways, in human FLS cells nih.govnih.gov.

In a rheumatoid arthritis-induced rat model, fangchinoline treatment at concentrations of 2 μM and 4 μM was evaluated for its anti-inflammatory activity researchgate.net. The study assessed serum levels of lipid peroxidation, superoxide (B77818) dismutase (SOD), and glutathione (B108866), among other parameters researchgate.net.

Antiviral Efficacy in Animal Infection Models

Fangchinoline has shown antiviral activity against a range of viruses in preclinical models. In a viral sepsis mouse model, treatment with fangchinoline significantly reduced the viral load, attenuated tissue inflammation, and improved survival nih.govresearchgate.net.

Studies have also investigated the efficacy of fangchinoline against specific viruses. Fangchinoline exhibited antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) laboratory strains NL4-3, LAI, and BaL in MT-4 and PM1 cells selleckchem.complos.org. The compound appears to target a late event in the HIV-1 infection cycle, interfering with gp160 proteolytic processing, which reduces the incorporation of envelope glycoproteins into nascent virions selleckchem.complos.org.

Fangchinoline has also demonstrated inhibitory effects against coronaviruses. It inhibits the replication of SARS-CoV, SARS-CoV-2, and MERS-CoV in in vitro assays by blocking viral entry wilddata.cn. Therapeutic use of fangchinoline in hACE2 transgenic mice and Syrian hamsters infected with SARS-CoV-2 inhibited viral loads in the lungs and suppressed associated airway inflammation wilddata.cn. Furthermore, fangchinoline inhibited Porcine Epidemic Diarrhea Virus (PEDV) replication in intestinal epithelial cells, primarily by suppressing autophagic flux frontiersin.org.

In a Zika virus (ZIKV) infection model using one-day-old ICR suckling mice, fangchinoline demonstrated in vivo therapeutic efficacy nih.govnih.govresearchgate.net. Treatment with fangchinoline significantly increased the survival rate of infected mice and contributed to satisfactory weight maintenance and growth nih.govresearchgate.net. Fangchinoline appears to exert its anti-ZIKV effects by impeding the early stages of infection, specifically by inhibiting viral internalization nih.govnih.gov.

Fangchinoline has also shown robust inhibitory properties against African Swine Fever Virus (ASFV) infection in porcine alveolar macrophages (PAMs) mdpi.com. It effectively suppressed ASFV infection in a dose-dependent manner mdpi.com.

A summary of antiviral effects in animal models is presented below:

| Virus | Animal Model | Key Findings |

| Various viruses (viral sepsis) | Mouse model | Reduced viral load, attenuated tissue inflammation, improved survival. nih.govresearchgate.net |

| SARS-CoV-2 | hACE2 transgenic mice, Syrian hamster | Inhibited viral loads in lungs, suppressed airway inflammation. wilddata.cn |

| Zika Virus (ZIKV) | ICR suckling mice | Increased survival rate, maintained weight/growth, inhibited internalization. nih.govnih.govresearchgate.net |

| African Swine Fever Virus (ASFV) | Porcine alveolar macrophages (PAMs) | Dose-dependent inhibition of viral infection. mdpi.com |

Neuroprotective Effects in Animal Disease Models

Fangchinoline has exhibited neuroprotective effects in animal models, particularly in the context of Alzheimer's disease (AD) frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. In an Aβ₁₋₄₂-induced mouse model of AD, fangchinoline significantly ameliorated cognitive impairment frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. This neuroprotective effect was associated with the induction of autophagy and the inhibition of oxidative stress frontiersin.orgfrontiersin.orgresearchgate.netnih.gov.

Mechanistically, fangchinoline was found to attenuate the amyloidogenic processing of Amyloid Precursor Protein (APP) by augmenting autophagy and promoting the lysosomal degradation of Beta-site APP cleaving enzyme 1 (BACE1) in N2AAPP cells, an in vitro AD model frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. In the Aβ₁₋₄₂-induced mouse model, fangchinoline treatment led to an increase in antioxidants such as glutathione reductase (GR), total antioxidant capacity (T-AOC), nuclear factor erythroid-2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and superoxide dismutase-1 (SOD-1) frontiersin.orgfrontiersin.org. Concurrently, it decreased pro-oxidants including hydrogen peroxide (H₂O₂) and inducible nitric oxide synthase (i-NOS), and reduced the apoptosis marker cleaved caspase-3 frontiersin.orgfrontiersin.org.

In a unilateral ocular hypertension-induced glaucoma model in mice, fangchinoline administration resulted in a substantial reduction in intraocular pressure (IOP) docsdrive.com. Treated animals also exhibited lower levels of inflammation-related cytokines and oxidative stress in their aqueous humor docsdrive.com. Furthermore, fangchinoline increased glutamate (B1630785) levels and the count of Retinal Ganglion Cells (RGCs) and microglia in the retinal tissue compared to the control group docsdrive.com. The study indicated that fangchinoline could alter the mRNA expression of NF-κB and TNF-α in the retinal tissue of these mice docsdrive.com.

The neuroprotective effects observed in these models suggest fangchinoline's potential therapeutic value in neurodegenerative conditions.

| Disease Model | Animal Model | Key Findings |

| Alzheimer's Disease (Aβ₁₋₄₂-induced) | Mouse model | Ameliorated cognitive impairment; induced autophagy; inhibited oxidative stress; increased antioxidants (GR, T-AOC, Nrf2, HO-1, SOD-1); decreased pro-oxidants (H₂O₂, i-NOS); reduced cleaved caspase-3. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov |

| Glaucoma (unilateral ocular hypertension-induced) | Mouse model | Reduced IOP; lower inflammation/oxidative stress in aqueous humor; increased glutamate, RGC, and microglia count; altered NF-κB and TNF-α mRNA expression in retinal tissue. docsdrive.com |

Elucidation of Molecular Targets and Signaling Pathways of Fangchinoline

Oncogenic Signaling Pathway Modulation

Investigations into the anti-cancer effects of fangchinoline (B191232) have identified its inhibitory influence on several important oncogenic pathways mdpi.com.

Focal Adhesion Kinase (FAK) Pathway Regulation

The Focal Adhesion Kinase (FAK) pathway plays a significant role in regulating cellular functions, including metastasis, often being over-expressed in various cancer cell lines mdpi.com. Fangchinoline has been shown to induce alterations in signal transduction cascades associated with metastasis, including FAK mdpi.com. In A549 lung adenocarcinoma cells, fangchinoline inhibited the phosphorylation of FAK (Tyr397) and its downstream pathways, specifically the FAK-Akt pathway and FAK-MEK-ERK1/2 mdpi.comchemfaces.com. Furthermore, in human melanoma cells (A375 and A875), fangchinoline attenuated the phosphorylation of FAK, which was associated with suppressed cell proliferation and metastasis in vitro, evidenced by decreased cyclin D1 and paxillin (B1203293) expression mdpi.comnih.govnih.gov. Fangchinoline is suggested to act as a kinase inhibitor targeting FAK, thereby suppressing FAK-mediated signaling pathways and inhibiting growth and invasion in tumor cells that highly express FAK, such as the A549 cell line chemfaces.com.

Table 1: Fangchinoline's Effects on FAK and Downstream Molecules

| Cell Line | Target/Pathway Modulated | Observed Effect | Reference |

| A549 (Lung Adenocarcinoma) | FAK (Tyr397) | Inhibition of phosphorylation | mdpi.comchemfaces.com |

| A549 (Lung Adenocarcinoma) | FAK-Akt pathway | Inhibition | mdpi.comchemfaces.com |

| A549 (Lung Adenocarcinoma) | FAK-MEK-ERK1/2 pathway | Inhibition | mdpi.comchemfaces.com |

| A375, A875 (Melanoma) | FAK | Attenuation of phosphorylation | mdpi.comnih.gov |

| A375, A875 (Melanoma) | Cyclin D1 (downstream of FAK) | Decreased expression (associated with suppressed proliferation) | mdpi.comnih.gov |

| A375, A875 (Melanoma) | Paxillin (downstream of FAK) | Decreased expression (associated with suppressed metastasis, invasion, migration) | mdpi.comnih.gov |

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Inhibition

The PI3K/Akt signaling pathway is a crucial intracellular transduction cascade involved in various cellular functions, including proliferation, differentiation, apoptosis, and migration, and is frequently implicated in tumor growth and metastasis nih.govspandidos-publications.com. Fangchinoline has been observed to inhibit the PI3K/Akt pathway in several cancer cell lines mdpi.comnih.govspandidos-publications.com. In MDA-MB-231 breast cancer cells, decreased levels of phosphorylated Akt were associated with fangchinoline's effect mdpi.com. Fangchinoline was found to decrease PI3-K activation and the expression of its downstream signaling molecules, including cyclin D1, matrix metalloproteinase 2 (MMP-2), and matrix metalloproteinase 9 (MMP-9), in addition to decreasing Akt (phospho-Thr308) expression mdpi.com. In U87 MG and U118 MG glioblastoma cells, fangchinoline decreased the kinase activity of Akt and reduced its phosphorylation at Thr308 and Ser473 by suppressing Akt-mediated signaling cascades, such as Akt/p21, Akt/Bad, and Akt/MMPs mdpi.commdpi.com. Fangchinoline has been shown to effectively suppress the proliferation and invasion of SGC7901 gastric cancer cells by inhibiting the expression of PI3K and its downstream pathways, including Akt/MMP2/MMP9, Akt/Bad, and Akt/Gsk3β/CDK2 nih.govnih.gov. Studies suggest that fangchinoline targets PI3K in tumor cells that express it abundantly, inhibiting their growth and invasive ability nih.gov. In osteosarcoma cells (MG63 and U2OS), fangchinoline suppressed the phosphorylation of AKT (phospho-Thr308) and the levels of MMP-2 and MMP-9, while upregulating caspase-3 and caspase-8 spandidos-publications.commdpi.com. In non-small cell lung cancer (NSCLC) cells, fangchinoline inhibits the Akt-mTOR signaling pathway by directly promoting NOX4 degradation, which lowers cytosolic reactive oxygen species (ROS) levels researchgate.net. Fangchinoline has also been reported to inhibit the PI3K/Akt pathway in hepatocellular carcinoma and colon adenocarcinoma x-mol.netnih.govspandidos-publications.com.

Table 2: Fangchinoline's Effects on the PI3K/Akt Pathway and Downstream Molecules

| Cell Line(s) | Target/Pathway Modulated | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Phosphorylated Akt | Decreased levels | mdpi.com |

| MDA-MB-231 (Breast Cancer) | PI3-K activation | Decrease | mdpi.com |

| MDA-MB-231 (Breast Cancer) | Akt (phospho-Thr308) | Decreased expression | mdpi.com |

| MDA-MB-231 (Breast Cancer) | Cyclin D1 (downstream of PI3K/Akt) | Decreased expression | mdpi.com |

| MDA-MB-231 (Breast Cancer) | MMP-2, MMP-9 (downstream of PI3K/Akt) | Decreased expression | mdpi.com |

| U87 MG, U118 MG (Glioblastoma) | Akt kinase activity | Decrease | mdpi.commdpi.com |

| U87 MG, U118 MG (Glioblastoma) | Akt phosphorylation (Thr308, Ser473) | Reduction/Deletion | mdpi.commdpi.com |

| U87 MG, U118 MG (Glioblastoma) | Akt/p21, Akt/Bad, Akt/MMPs cascades | Suppression | mdpi.com |

| SGC7901 (Gastric Cancer) | PI3K expression | Inhibition | nih.govnih.gov |

| SGC7901 (Gastric Cancer) | Akt/MMP2/MMP9 pathway | Inhibition | nih.govnih.gov |

| SGC7901 (Gastric Cancer) | Akt/Bad pathway | Inhibition | nih.govnih.gov |

| SGC7901 (Gastric Cancer) | Akt/Gsk3β/CDK2 pathway | Inhibition | nih.govnih.gov |

| MG63, U2OS (Osteosarcoma) | AKT phosphorylation (phospho-Thr308) | Suppression | spandidos-publications.commdpi.com |

| MG63, U2OS (Osteosarcoma) | MMP-2, MMP-9 levels | Suppression | spandidos-publications.commdpi.com |

| NSCLC (Non-Small Cell Lung Cancer) | Akt-mTOR signaling pathway | Inhibition (via NOX4 degradation and reduced cytosolic ROS) | researchgate.net |

| Hepatocellular Carcinoma | PI3K/Akt pathway | Suppression (downstream of c-Met) | x-mol.net |

| Colon Adenocarcinoma | PI3K/Akt pathway | Suppression (downstream of EGFR) | nih.govspandidos-publications.comnih.gov |

| Porcine Alveolar Macrophages (ASFV infection) | AKT phosphorylation | Inhibition | mdpi.comnih.govresearchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., MEK-ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the MEK-ERK1/2 cascade, is another crucial signaling route involved in various cellular processes, often downstream of FAK and receptor tyrosine kinases mdpi.com. Fangchinoline has been reported to modulate the MAPK/ERK pathway mdpi.com. In A549 lung adenocarcinoma cells, fangchinoline inhibited the FAK-MEK-ERK1/2 pathway mdpi.comchemfaces.com. Studies in hepatocellular carcinoma cells also indicated that fangchinoline inhibited the MEK/ERK signaling pathway, downstream of c-Met x-mol.net. While some studies suggest fangchinoline's influence on MAPK pathways, others indicate that certain fangchinoline derivatives may not act by targeting MAPK pathways in the context of inflammasome activation mdpi.com. Conversely, the p38 MAPK pathway has been implicated in mediating oxidative stress, and fangchinoline has been shown to mitigate nephron damage by inhibiting this pathway in a diabetic nephropathy model frontiersin.org.

Table 3: Fangchinoline's Effects on MAPK Pathways

| Cell Line(s) | Target/Pathway Modulated | Observed Effect | Reference |

| A549 (Lung Adenocarcinoma) | FAK-MEK-ERK1/2 pathway | Inhibition | mdpi.comchemfaces.com |

| Hepatocellular Carcinoma | MEK/ERK pathway | Inhibition (downstream of c-Met) | x-mol.net |

| Diabetic Nephropathy model (rats) | p38 MAPK pathway | Inhibition (associated with reduced oxidative stress and inflammation) | frontiersin.org |

| 293 cells (Inflammasome context) | NF-κB and MAPK pathways | No impact observed with certain fangchinoline derivatives on their activation | mdpi.com |

Nuclear Factor-κB (NF-κB) Pathway Interactions

The Nuclear Factor-κB (NF-κB) pathway is a key regulator of genes involved in inflammation, immunity, cell proliferation, and survival, and its aberrant activation is common in cancer mdpi.comnih.gov. Fangchinoline has been shown to interact with the NF-κB pathway mdpi.commdpi.comnih.govnih.gov. In MDA-MB 231 cells, long exposure times to fangchinoline induced a decrease in NF-κB protein levels, while the expression of IκB (an inhibitor of NF-κB) was found to be increased mdpi.com. Fangchinoline has been reported to repress NF-κB activation through diverse mechanisms, including the attenuation of phosphorylation of IκB kinase (IKK) and p65 mdpi.comnih.gov. It was observed to mitigate the nuclear localization of p65, which is essential for NF-κB's oncogenic functions nih.gov. In the context of African Swine Fever Virus (ASFV) infection in porcine alveolar macrophages (PAMs), ASFV triggers the AKT/mTOR/NF-κB signaling pathway, and fangchinoline significantly inhibits this activation, thereby suppressing viral replication mdpi.comnih.govresearchgate.net. Fangchinoline treatment also reduced the activation of NF-κB in diabetic retinopathy rats semanticscholar.org. In hepatocellular carcinoma, fangchinoline treatment led to the activation of the NF-κB pathway, which was associated with reduced inflammation-related epithelial-mesenchymal transition (EMT) x-mol.net. However, some studies on fangchinoline derivatives in the context of inflammasome activation suggest they may not directly target the NF-κB signaling pathway mdpi.com.

Table 4: Fangchinoline's Effects on the NF-κB Pathway

| Cell/Model | Target/Pathway Modulated | Observed Effect | Reference |

| MDA-MB 231 (Breast Cancer) | NF-κB protein levels | Decreased levels (with long exposure) | mdpi.com |

| MDA-MB 231 (Breast Cancer) | IκB expression | Increased expression (with long exposure) | mdpi.com |

| KBM5 (Chronic Myeloid Leukemia), U266 (Multiple Myeloma) | NF-κB activation | Repression (via attenuation of IKK and p65 phosphorylation, mitigating p65 nuclear localization) | mdpi.comnih.gov |

| Porcine Alveolar Macrophages (ASFV infection) | AKT/mTOR/NF-κB pathway | Significant inhibition of ASFV-induced activation | mdpi.comnih.govresearchgate.net |

| Diabetic Retinopathy model (rats) | NF-κB activation | Reduced activation | semanticscholar.org |

| Hepatocellular Carcinoma | NF-κB pathway | Activation (associated with reduced inflammation-related EMT) | x-mol.net |

| 293 cells (Inflammasome context) | NF-κB pathway | No impact observed with certain fangchinoline derivatives on its activation in this specific context | mdpi.com |

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Control

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, often dysregulated in cancer mdpi.comkarger.com. Fangchinoline has been shown to control the mTOR pathway mdpi.comresearchgate.netresearchgate.netx-mol.netmdpi.comnih.govresearchgate.netfrontiersin.orgkarger.com. In T24 and 5637 bladder cancer cells, fangchinoline inhibited mTOR, which was associated with an increase in the cleavage of caspase-3 and an up-regulation of the LC3-II/LC3-I ratio, alongside a down-regulation of p62 levels and a reduction in intracellular ATP levels mdpi.comkarger.com. In non-small cell lung cancer cells, fangchinoline inhibits the Akt-mTOR signaling pathway researchgate.net. Fangchinoline has also been observed to initiate autophagy via the activation of the AMPK/mTOR/ULK1 signaling pathway in colorectal cancer cell lines frontiersin.org. In hepatocellular carcinoma, fangchinoline suppressed the PI3K/AKT/mTOR pathway x-mol.net. In porcine alveolar macrophages infected with ASFV, fangchinoline inhibited the ASFV-induced activation of the AKT/mTOR/NF-κB signaling pathway mdpi.comnih.govresearchgate.net.

Table 5: Fangchinoline's Effects on the mTOR Pathway

| Cell/Model | Target/Pathway Modulated | Observed Effect | Reference |

| T24, 5637 (Bladder Cancer) | mTOR | Inhibition | mdpi.comkarger.com |

| Non-Small Cell Lung Cancer | Akt-mTOR signaling pathway | Inhibition (via NOX4 degradation and reduced cytosolic ROS) | researchgate.net |

| Colorectal Cancer cell lines | AMPK/mTOR/ULK1 signaling pathway | Activation (associated with autophagy initiation) | frontiersin.org |

| Hepatocellular Carcinoma | PI3K/AKT/mTOR pathway | Suppression (downstream of c-Met) | x-mol.net |

| Porcine Alveolar Macrophages (ASFV infection) | AKT/mTOR/NF-κB signaling pathway | Significant inhibition of ASFV-induced activation | mdpi.comnih.govresearchgate.net |

Epidermal Growth Factor Receptor (EGFR) Signaling Suppression

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently activated in various cancers and plays a critical role in cell proliferation, survival, and metastasis nih.govspandidos-publications.com. Fangchinoline has been reported to exert antitumour activity by suppressing the EGFR-PI3K/AKT signaling pathway in colon adenocarcinoma nih.govspandidos-publications.comnih.gov. Studies have confirmed that fangchinoline can inhibit the proliferation and invasion of colon adenocarcinoma cells and induce apoptosis and cell cycle arrest through this pathway nih.govspandidos-publications.comnih.gov. Western blot analysis in colon adenocarcinoma cells showed that the expression of EGFR decreased in a dose-dependent manner following fangchinoline treatment nih.gov. Research suggests that EGFR is a likely target of fangchinoline in the treatment of colon adenocarcinoma nih.gov.

Table 6: Fangchinoline's Effects on the EGFR Pathway

| Cell Line(s) | Target/Pathway Modulated | Observed Effect | Reference |

| Colon Adenocarcinoma | EGFR-PI3K/AKT pathway | Suppression | nih.govspandidos-publications.comnih.gov |

| Colon Adenocarcinoma | EGFR expression | Decreased in a dose-dependent manner | nih.gov |

Regulation of Cellular Homeostasis Pathways

Cellular homeostasis is crucial for maintaining normal cell function. Fangchinoline has been shown to influence pathways involved in regulating this balance, including those related to reactive oxygen species and autophagy.

Reactive Oxygen Species (ROS) Homeostasis and Associated Signaling (e.g., Nrf2, TRIM7)

Reactive Oxygen Species (ROS) are signaling molecules involved in various cellular processes, but their accumulation can lead to oxidative stress and cellular damage. Maintaining ROS homeostasis is vital for cell survival. Fangchinoline has been reported to influence ROS levels and associated signaling pathways. For instance, studies indicate that fangchinoline can exert anti-oxidative capabilities, as demonstrated by the elevation in antioxidants and the reduction in pro-oxidants and ROS in experimental models. researchgate.net Additionally, fangchinoline has been shown to mitigate nephron damage by inhibiting the p38 MAPK pathway, consequently reducing oxidative stress and inflammation. researchgate.net Recent research suggests that fangchinoline suppresses hepatocellular carcinoma by regulating ROS accumulation via the TRIM7/Nrf2 signaling pathway. gempharmatech.comgempharmatech.comelabscience.cn

Autophagy-Related Signaling (e.g., AMPK/ULK1)

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged or unnecessary cellular components, playing a critical role in maintaining cellular homeostasis. frontiersin.orgnih.gov The mammalian target of rapamycin (mTOR) signaling is a central regulator of autophagy, with pathways that negatively regulate mTOR, such as the AMP-activated protein kinase (AMPK) signaling pathway, promoting autophagy. frontiersin.orgnih.govmdpi.com

Fangchinoline has been observed to trigger autophagic function. researchgate.netfrontiersin.orgnih.gov Studies in colorectal cancer cell lines have shown that fangchinoline can initiate autophagy via the activation of the AMPK/mTOR/ULK1 signaling pathway, thereby enhancing autophagosome formation. researchgate.netfrontiersin.orgnih.govfrontiersin.org This activation involves signaling pathways that negatively regulate mTOR, such as AMPK. frontiersin.orgnih.gov Conversely, pathways that activate mTOR, including the PI3K/Akt and MAPK pathways, can inhibit autophagy. frontiersin.orgnih.gov Fangchinoline has also been reported to inhibit the PI3K/Akt and MAPK signaling pathways in several contexts. frontiersin.orgnih.gov

Research indicates that fangchinoline can induce autophagy-mediated cell death. mdpi.commdpi.com In hepatocellular carcinoma cells, fangchinoline was found to promote autophagic cell death by modulating the p53/sestrin 2/AMPK signaling pathway. mdpi.commdpi.com While fangchinoline can increase levels of autophagy markers like LC3II and P62, some studies suggest it might inhibit autophagic flux, as the use of autophagy inhibitors did not further increase these markers. frontiersin.org

Specific Protein and Enzyme Targets

Fangchinoline interacts with a variety of specific proteins and enzymes, influencing key cellular processes such as apoptosis, cell cycle progression, and extracellular matrix remodeling.

Caspases and Bcl-2 Family Proteins Interactions

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and defense against disease. The Bcl-2 family of proteins are key regulators of apoptosis, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xl, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. nih.gov Caspases are a family of proteases that play essential roles in the execution phase of apoptosis. jst.go.jp

Fangchinoline has been shown to induce apoptosis in various cell lines. jst.go.jpmdpi.comspandidos-publications.comspandidos-publications.comsemanticscholar.orgnih.gov This induction often involves the mitochondrial apoptotic pathway. jst.go.jpmdpi.com Fangchinoline can influence the expression and activity of Bcl-2 family proteins, increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. nih.govjst.go.jpspandidos-publications.comsemanticscholar.org This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. semanticscholar.org Furthermore, fangchinoline has been observed to activate caspases, including caspase-3, caspase-8, and caspase-9, and induce the cleavage of poly(ADP ribose) polymerase (PARP), a substrate of activated caspases. mdpi.comjst.go.jpsemanticscholar.orgnih.gov These events are indicative of the activation of the caspase cascade, a central executioner pathway in apoptosis. mdpi.comjst.go.jpsemanticscholar.org

Cyclin D1 and Cell Cycle Regulatory Proteins

The cell cycle is a tightly regulated process that controls cell growth and division. Cyclin D1 is a key regulatory protein that, in complex with CDK4 and CDK6, promotes the transition from the G1 phase to the S phase of the cell cycle. nih.gov Dysregulation of the cell cycle, particularly the G1 to S phase transition, is a hallmark of cancer. spandidos-publications.comnih.gov

Fangchinoline has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. nih.govmdpi.comspandidos-publications.comspandidos-publications.comnih.govtandfonline.com This arrest is associated with the modulation of key cell cycle regulatory proteins. Fangchinoline can decrease the expression levels of cyclin D1, CDK4, and CDK6. mdpi.comspandidos-publications.comspandidos-publications.comnih.govtandfonline.com By downregulating these proteins, fangchinoline can block the progression of the cell cycle through the G1 checkpoint. nih.gov This effect can lead to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn suppresses the activity of the E2F transcription factor-1 (E2F-1), a key regulator of genes required for S phase entry. nih.gov In addition to downregulating cyclin D1, fangchinoline has been reported to upregulate the expression of cell cycle inhibitors like p27 (CDKN1A) in certain cell types. nih.govmdpi.com

Matrix Metalloproteinases (MMPs) Modulation

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM). nih.govnih.gov They play significant roles in tissue remodeling, but their overexpression and activity are closely associated with tumor invasion and metastasis. mdpi.comspandidos-publications.comnih.govnih.gov MMP-2 and MMP-9 are particularly involved in the degradation of basement membranes, a critical step in cancer cell invasion and metastasis. mdpi.comspandidos-publications.comnih.govnih.gov Tissue inhibitors of metalloproteinases (TIMPs) are natural inhibitors of MMPs, helping to regulate their activity. nih.gov

Fangchinoline has been shown to modulate the expression and activity of MMPs, particularly MMP-2 and MMP-9. mdpi.commdpi.comspandidos-publications.comnih.govtandfonline.comnih.gov Studies have demonstrated that fangchinoline can decrease the expression levels of MMP-2 and MMP-9 at both the mRNA and protein levels in various cancer cell lines. mdpi.commdpi.comspandidos-publications.comnih.govnih.gov This reduction in MMP levels is associated with the inhibition of cancer cell migration and invasion. mdpi.comnih.govnih.gov Furthermore, fangchinoline has been reported to increase the expression of tissue inhibitors of metalloproteinases, such as TIMP-1 and TIMP-2, which further contributes to the inhibition of ECM degradation. mdpi.comnih.gov The modulation of MMPs by fangchinoline appears to be linked to its effects on signaling pathways such as PI3K/Akt and NF-κB, which are known to regulate MMP expression. mdpi.comnih.govnih.gov

Aurora A Kinase Binding and Inhibition

Aurora A Kinase, a serine/threonine kinase, plays a critical role in regulating various events during cell cycle progression, including spindle assembly and mitosis. Overexpression of Aurora A is frequently observed in various cancers and is associated with poor prognosis. vulcanchem.comciteab.com Studies have identified fangchinoline as a novel inhibitor of Aurora A Kinase. vulcanchem.comuni.lufrontiersin.org

Research involving structure-based virtual screening identified fangchinoline as a potential Aurora A inhibitor. citeab.comuni.lu Subsequent experimental validation confirmed the binding and inhibitory effects of fangchinoline on Aurora A. vulcanchem.comuni.lumybiosource.com Cellular thermal shift assays (CETSA) demonstrated that fangchinoline treatment increased Aurora A protein levels after heat challenge in ovarian cancer cells, suggesting direct binding and improved thermal stability of the protein upon fangchinoline interaction. mybiosource.com In vitro enzymatic activity assays further showed that fangchinoline significantly decreased Aurora A enzymatic activity in a dose-dependent manner. mybiosource.com These findings collectively indicate that fangchinoline functions as an Aurora A inhibitor. vulcanchem.comuni.lu

Table 1 summarizes key findings regarding Fangchinoline's interaction with Aurora A Kinase:

| Interaction Type | Experimental Method | Observed Effect | Reference |

| Binding | Cellular Thermal Shift Assay (CETSA) | Increased Aurora A protein thermal stability | mybiosource.com |

| Inhibition | In vitro enzymatic activity assay | Decreased Aurora A enzymatic activity (dose-dependent) | mybiosource.com |

FUBP2 Protein Binding

Far upstream element binding protein 2 (FUBP2) is involved in regulating DNA repair pathways, specifically homologous recombination (HR). Studies investigating the mechanisms by which fangchinoline exerts its effects in certain cancer types have identified FUBP2 as a direct binding target. nih.govfrontiersin.orgnih.gov

Mechanistic experiments have indicated that fangchinoline suppresses homologous recombination-directed DNA repair by binding with FUBP2. nih.govfrontiersin.org This interaction leads to the downregulation of key HR factors such as BRCA1 and RAD51. nih.govfrontiersin.org The binding of fangchinoline to FUBP2 and the subsequent inhibition of the HR pathway have been proposed as a mechanism contributing to the anti-tumor effects of fangchinoline and its ability to enhance the efficacy of certain chemotherapeutic agents like cisplatin. nih.govfrontiersin.org

Table 2 summarizes key findings regarding Fangchinoline's interaction with FUBP2 Protein:

| Interaction Type | Observed Effect on Pathway | Downstream Effects on HR Factors | Reference |

| Direct Binding | Suppression of homologous recombination | Downregulation of BRCA1, RAD51 | nih.govfrontiersin.org |

HIV-1 gp160 Proteolytic Processing Interference

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp160 is a precursor protein that undergoes proteolytic cleavage to produce the functional gp120 and gp41 subunits, which are essential for viral entry and infectivity. Interference with this processing step can inhibit the production of infectious viral particles. uni.lu

Research has demonstrated that fangchinoline inhibits HIV-1 replication by interfering with the proteolytic processing of gp160. uni.lunih.govnih.govguidetopharmacology.orgnih.gov Studies have shown that fangchinoline treatment leads to reduced incorporation of the HIV-1 envelope glycoprotein into nascent virions. nih.govnih.govnih.gov This interference with gp160 processing results in the production of non-infectious or less infectious viral particles. uni.lunih.gov The antiviral effect of fangchinoline appears to be dependent on the HIV-1 envelope protein. nih.gov

Table 3 summarizes key findings regarding Fangchinoline's interference with HIV-1 gp160 proteolytic processing:

| Target Process | Observed Effect | Outcome on Virions | Reference |

| HIV-1 gp160 proteolytic processing | Interference with cleavage | Reduced incorporation of Env into virions | nih.govnih.govnih.gov |

| HIV-1 replication | Inhibition of infectious virion production (Env-dependent) | Reduced infectivity of nascent virions | uni.lunih.gov |

NLRP3 Inflammasome Inactivation

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response and inflammation. Its activation leads to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. chemmethod.comchemmethod.comwikipedia.org Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. wikipedia.org

Studies have indicated that fangchinoline can inactivate the NLRP3 inflammasome. guidetopharmacology.orgresearchgate.netresearchgate.net Research on fangchinoline derivatives has shown promising inhibitory potency against IL-1β activation, a downstream effect of NLRP3 inflammasome activation. guidetopharmacology.orgresearchgate.net Preliminary mechanistic studies suggest that fangchinoline or its derivatives may directly target the NLRP3 protein and block the formation of the ASC pyroptosome, a crucial step in inflammasome assembly and activation, rather than acting on upstream signaling pathways like NF-κB or MAPK, or directly on caspase-1. guidetopharmacology.orgresearchgate.net

Table 4 summarizes key findings regarding Fangchinoline's effect on the NLRP3 Inflammasome:

| Target Complex/Pathway | Proposed Mechanism of Action | Downstream Effect | Reference |

| NLRP3 Inflammasome | Potential direct targeting of NLRP3 protein | Inhibition of IL-1β release | guidetopharmacology.orgresearchgate.netresearchgate.net |

| ASC pyroptosome formation | Potential blocking of formation through interaction with NLRP3 | Inhibition of IL-1β release | guidetopharmacology.orgresearchgate.net |

Ubiquitin-Proteasome System Modulation

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, regulating the levels of many intracellular proteins involved in critical cellular processes. nih.gov Inhibition of the proteasome can lead to the accumulation of ubiquitinated proteins and affect various cellular functions, including cell cycle progression and apoptosis. nih.govnih.gov

Studies have shown that fangchinoline modulates the ubiquitin-proteasome system, specifically by inhibiting proteasome activity. nih.govnih.govway2drug.comwikipedia.org Research has demonstrated that fangchinoline can directly bind to and inhibit the activity of the recombinant human proteasome β1 subunit in vitro. nih.govnih.govway2drug.comwikipedia.org In cellular contexts, fangchinoline has been shown to dose-dependently inhibit the caspase-like activity of the cellular proteasome, which is mediated by the β1 subunit. nih.govnih.govway2drug.com This inhibition leads to a dose-dependent and time-dependent accumulation of ubiquitinated proteins within cells. nih.govnih.govway2drug.com Furthermore, fangchinoline treatment results in the accumulation of important proteasome substrates such as p27, Bax, and IκB-α. nih.govnih.govway2drug.com These findings suggest that proteasome inhibition is involved in the biological effects of fangchinoline, including its anti-cancer properties. nih.govnih.govway2drug.comwikipedia.org

Table 5 summarizes key findings regarding Fangchinoline's modulation of the Ubiquitin-Proteasome System:

| Target Component | Interaction Type | Observed Effect | Consequence on Protein Levels | Reference |

| Proteasome β1 subunit | Binding | Inhibition of activity (in vitro and cellular) | Accumulation of ubiquitinated proteins | nih.govnih.govway2drug.comwikipedia.org |

| Cellular Proteasome | Inhibition | Decreased caspase-like activity (dose-dependent) | Accumulation of proteasome substrates | nih.govnih.govway2drug.com |

Compound and Protein PubChem CIDs

| Name | PubChem CID |

| Fangchinoline | 73481 |

| Aurora A Kinase | Not available |

| FUBP2 Protein | Not available |

| HIV-1 gp160 | 48221907 |

| NLRP3 Inflammasome | Not available |

| Ubiquitin | Not available |

| Proteasome | Not available |

| BRCA1 | Not available |

| RAD51 | Not available |

| Cisplatin | 441203 |

| ASC (Apoptosis-associated speck-like protein) | 88708 |

| Pro-caspase-1 | Not available |

| Caspase-1 | Not available |

| Pro-IL-1β | Not available |

| IL-1β | 123872 |

| Pro-IL-18 | Not available |

| IL-18 | Not available |

| p27 | Not available |

| Bax | Not available |

| IκB-α | Not available* |

| Tetrandrine (B1684364) | 73078 |

*PubChem primarily catalogs chemical compounds. Direct CIDs for large protein complexes or proteins themselves are often not available, with information typically found in protein databases like UniProt or PDB. The CIDs listed for some proteins above may refer to specific forms, subunits, or interacting small molecules rather than the entire protein or complex.

Structure Activity Relationship Sar Studies of Fangchinoline Derivatives

Design and Synthesis Strategies of Fangchinoline (B191232) Analogues

The design and synthesis of Fangchinoline analogues typically involve targeted modifications at specific positions of the bisbenzylisoquinoline core structure. Common strategies focus on the phenolic hydroxyl group at the 7-position and the aromatic rings, particularly at the 5- and 14-positions. nih.govmdpi.com

Derivatization at Phenolic Positions (e.g., 7-O-substitution)

The phenolic hydroxyl group at the 7-position of Fangchinoline provides a readily accessible handle for structural modifications. mdpi.com Derivatization at this position, primarily through O-alkylation or O-acylation, has been a common strategy in SAR studies. mdpi.com

O-Alkylation: Introducing different alkyl groups at the 7-O position has been explored. For example, 7-O-alkyl Fangchinoline analogues can be synthesized by reacting Fangchinoline with various alkyl or aromatic halides in the presence of a base like sodium hydride. mdpi.com Studies have shown that the length and nature of the ether motif at the 7-position can influence biological activity. mdpi.com For instance, a propyl ether substitution at this position exhibited significantly improved inhibitory effects on IL-1β release compared to methyl, ethyl, isobutyl, and ethyloxyethyl ethers. mdpi.com

O-Acylation: Acylation of the 7-hydroxyl group with various acyl chlorides has also been employed to generate Fangchinoline derivatives. mdpi.com These reactions typically involve a base such as triethylamine. mdpi.com

Other Substitutions: Beyond simple alkyl and acyl groups, more complex substitutions, such as the introduction of phthalimide (B116566) or primary amine moieties via linkers, have been explored at the 7-position to yield derivatives with altered biological profiles. mdpi.com

Introduction of Halogens and Nitryl Groups (e.g., at 5- and 14-positions)

Modification of the aromatic rings of Fangchinoline, particularly the introduction of halogens (such as bromine or chlorine) and nitro groups, has been investigated to enhance biological activities, especially anticancer effects. nih.govmdpi.com These modifications are often performed on derivatives where the 7-phenolic position has been protected. nih.govmdpi.com

Halogenation: Halogens can be introduced at positions like the 5- and/or 14-positions. nih.govmdpi.com For example, selective halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of trifluoroacetic acid. mdpi.com

Nitration: The introduction of a nitro group, typically at the 14-position, is another strategy. nih.govmdpi.com This can be achieved using nitrating mixtures like nitric acid and sulfuric acid at low temperatures. mdpi.com

These modifications, both at the 7-position and on the aromatic rings, can be performed in a stepwise manner to create a library of Fangchinoline analogues with diverse substitution patterns. nih.govmdpi.com

Impact of Structural Modifications on Biological Activities

Structural modifications to the Fangchinoline scaffold can significantly impact its biological activities, leading to the optimization of effects such as anticancer, anti-inflammatory, and antiviral potency.

Optimization of Anticancer Activity

SAR studies have demonstrated that modifications to Fangchinoline can lead to derivatives with enhanced anticancer activity against various cancer cell lines, including those from breast cancer, prostate cancer, melanoma, leukemia, and lung cancer. researchgate.netnih.govmdpi.comjlu.edu.cnnih.govresearchgate.net

Derivatization at the 7-phenolic position and the introduction of halogens or nitro groups have been shown to improve anticancer activities compared to the parent compound. mdpi.com

Studies evaluating twenty Fangchinoline derivatives on multiple cancer cell lines found that these derivatives exhibited potent activity in inhibiting cancer cell growth. nih.govmdpi.com Some derivatives showed anticancer activities comparable to or exceeding that of positive controls like vincristine. mdpi.com

For instance, 7-O-benzoyl-14-nitrofangchinoline, a derivative with modifications at both the 7-phenolic position and the 14-position, demonstrated enhanced anticancer activity. researchgate.net

Another study synthesized 25 novel Fangchinoline derivatives and evaluated their activity against six tumor cell lines. researchgate.net Many of these derivatives showed higher proliferation inhibitory activity than Fangchinoline. researchgate.net Compound 2h, a specific derivative, exhibited significantly greater activity against A549 lung cancer cells compared to Fangchinoline and hydroxycamptothecine. researchgate.net

Compound 3i in another study also showed potent inhibitory effects on the proliferation of A549 cells, with a substantially lower IC₅₀ value than Fangchinoline and hydroxycamptothecine. nih.gov This compound was found to induce apoptosis through a mitochondria-mediated intrinsic pathway and arrest cells in the G2/M-phase. nih.gov

Substitution of benzyl (B1604629) units in Fangchinoline, such as in 7-O-(o-CF₃-benzyl)-Fan, has been identified as a key modification that significantly enhances antitumor activity, particularly against lung cancer cells. researchgate.net

Modulation of Anti-inflammatory Activity

Structural modifications, particularly at the 7-position, have been investigated for their impact on Fangchinoline's anti-inflammatory properties. Fangchinoline has shown moderate anti-inflammatory effects by inhibiting IL-1β activation. mdpi.com

SAR analysis focusing on substituents at the 7-position revealed that the nature and length of the substituent influence the inhibitory activity on IL-1β release. mdpi.com

A propyl ether at the 7-O position (compound 3b) resulted in a significant improvement in inhibitory rate (71.8%) compared to Fangchinoline (50.5%) at the same concentration (5 μM). mdpi.com

Other ether derivatives at the 7-position showed slight decreases in activity. mdpi.com

The introduction of cyclic substituents at the 7-position also led to reduced activity. mdpi.com

Compound 6, a 7-substituted analogue, demonstrated promising inhibitory potency against IL-β activation with an IC₅₀ value of 3.7 μM. mdpi.com Preliminary studies suggest that this compound may target the NLRP3 protein, blocking ASC pyroptosome formation. mdpi.com

These findings indicate that modifications at the 7-position can modulate the anti-inflammatory activity of Fangchinoline derivatives, with certain substitutions enhancing the inhibitory effect on inflammatory pathways.

Enhancement of Antiviral Potency

Recent research has explored the antiviral activities of Fangchinoline and its derivatives, particularly against coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, as well as other viruses like Zika virus and African Swine Fever Virus. mdpi.comresearchgate.netmdpi.comnih.govwilddata.cnnih.govbezmialemscience.org SAR studies in this area are emerging, with initial findings highlighting the potential for enhanced activity through structural modification.

Fangchinoline has been shown to inhibit the replication of SARS-CoV, SARS-CoV-2, and MERS-CoV by blocking viral entry. nih.govwilddata.cn

A synthetic derivative of Fangchinoline, referred to as MK-04-003, demonstrated greater efficacy in inhibiting SARS-CoV-2 and its variants in mouse models compared to the parent compound. nih.govwilddata.cn This suggests that structural modifications can lead to improved antiviral potency against specific viruses and their strains.

In silico studies have also explored the potential of Fangchinoline and related bis-benzylisoquinoline alkaloids as inhibitors of SARS-CoV-2 proteins, such as the main protease (Mpro) and structural proteins. chemrxiv.orgnih.govnih.gov These computational analyses can guide the design of derivatives with enhanced binding affinity to viral targets.

Studies on Zika virus indicate that Fangchinoline inhibits viral replication by disrupting virus internalization. nih.gov While specific SAR for anti-ZIKV activity is still under investigation, this finding suggests that modifications affecting cellular entry mechanisms could be relevant for designing more potent antiviral derivatives.

Further SAR studies are needed to fully understand how structural modifications to Fangchinoline can optimize its antiviral spectrum and potency against a wider range of viruses.

Conformational and Stereochemical Influences on Target Binding and Efficacy

The biological activity of bisbenzylisoquinoline alkaloids like Fangchinoline is significantly influenced by their three-dimensional structure, including conformation and stereochemistry ukzn.ac.za. These molecules possess flexible linkages and chiral centers, allowing for different spatial arrangements that can impact their interaction with biological targets such as proteins and enzymes.

Studies on Fangchinoline derivatives have explored the effect of structural modifications, including changes to substituents and their positions, on activity researchgate.netnih.gov. While comprehensive data specifically detailing the isolated effects of conformation and stereochemistry across a wide range of Fangchinoline derivatives is still an active area of research, existing studies on bisbenzylisoquinoline alkaloids highlight the importance of these factors.

Research on Fangchinoline derivatives has shown that modifications at the 7-position, for example, can significantly affect anti-inflammatory activity nih.gov. The length and nature of the substituent at this position influence the derivative's interaction with targets involved in inflammatory pathways, such as the NLRP3 inflammasome nih.gov. While the direct impact on conformation and stereochemistry was not explicitly detailed in all studies, it is understood that such substitutions can subtly alter the molecule's preferred conformers and how it presents itself to the binding site.

Molecular docking studies, an in silico technique, are often employed to predict the binding modes and affinities of ligands to target proteins nih.govmdpi.com. These studies can provide insights into how the conformation of a Fangchinoline derivative influences its interaction with the active site of a protein, highlighting key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.gov. Cellular thermal shift assays (CETSA) can also be used to evaluate the binding of Fangchinoline to target proteins by assessing the thermal stability of the protein in the presence of the compound, providing experimental evidence of engagement researchgate.net.

Here is a conceptual table illustrating how structural variations, which can influence conformation and stereochemistry, might impact the activity of Fangchinoline derivatives based on general SAR principles for this class of compounds:

| Compound | Structural Variation (Relative to Fangchinoline) | Putative Conformational/Stereochemical Impact | Hypothetical Biological Activity (e.g., IC50) |

| Fangchinoline | Base structure | Reference conformation/stereochemistry | X µM |

| Derivative A | Epimer at a chiral center | Altered 3D shape | Y µM (likely different from X) |

| Derivative B | Restricted bond rotation | Reduced conformational flexibility | Z µM (could be higher or lower than X) |

| Derivative C | Different substituent at key position | Altered electronic/steric profile, potential conformational shift | W µM (varies based on substituent) |

Note: This table is illustrative and based on general principles of SAR and the information gathered about Fangchinoline derivatives. Specific IC50 values and the precise impact on conformation/stereochemistry would depend on the actual derivative and the biological target studied.

Advanced Methodologies in Fangchinoline Research

In Vitro Cell-Based Assays

In vitro cell-based assays provide controlled environments to study the direct effects of Fangchinoline (B191232) on specific cell types, including cancer cells. These assays allow researchers to investigate various cellular behaviors and molecular pathways modulated by the compound.

High-Throughput Cell Viability and Proliferation Assays

High-throughput cell viability and proliferation assays are fundamental tools used to determine the effect of Fangchinoline on cell survival and growth. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetra-zolium bromide) assay and CCK-8 (Cell Counting Kit-8) assay are commonly employed for this purpose mdpi.complos.orgspandidos-publications.com. These colorimetric methods measure metabolic activity or the number of viable cells, providing quantitative data on the dose- and time-dependent inhibitory effects of Fangchinoline on cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), lung adenocarcinoma (SPC-A-1, A549), bone cancer/osteosarcoma (MG63, U20S), bladder cancer (T24, 5637), gastric cancer (AGS), gallbladder cancer (GBC-SD, NOZ), colorectal cancer (CCL-244, SW480), and ovarian cancer (OVCAR-3, MDAH 2774, SK-OV-3) mdpi.comsemanticscholar.orgplos.orgspandidos-publications.comresearchgate.netmdpi.comnih.gov. Colony formation assays are also utilized to assess the long-term effect of Fangchinoline on the reproductive viability of cancer cells plos.orgspandidos-publications.com.

| Cell Line | Assay Method | Key Finding | Source |

|---|---|---|---|

| MDA-MB-231 | MTT | Inhibited proliferation (concentration/time-dependent) | semanticscholar.orgnih.gov |

| SPC-A-1 | MTT | Time-dependent inhibition of proliferation | mdpi.com |

| A549 | Not specified | Suppression of proliferation and invasion | mdpi.com |

| MG63, U20S | MTT | Decreased proliferation | mdpi.com |

| T24, 5637 | Not specified | Concentration-dependent reduction in proliferation | mdpi.com |

| AGS | Not specified | Suppressed adhesion, migration, invasion (no obvious cytotoxicity) | mdpi.com |

| GBC-SD, NOZ | CCK8 | Inhibited proliferation (dose-dependent) | plos.org |

| CCL-244, SW480 | MTT | Inhibited cell growth (dose-dependent) | researchgate.net |

| OVCAR-3, MDAH 2774, SK-OV-3 | ATPlite assay | Reduced viability and proliferation (dose-response) | researchgate.netmdpi.com |

| DLD-1, LoVo | MTT | Inhibited viability (dose-dependent) | spandidos-publications.com |

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the effects of Fangchinoline on the cell cycle distribution and to quantify apoptosis. By staining cells with fluorescent dyes like propidium (B1200493) iodide (PI) or Annexin V-fluorescein isothiocyanate (FITC), researchers can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and identify apoptotic cells mdpi.comsemanticscholar.orgplos.orgspandidos-publications.comnih.govmdpi.com. Studies have shown that Fangchinoline can induce cell cycle arrest, such as G1 arrest in breast cancer cells, and promote apoptosis in various cancer cell lines, including melanoma, prostate cancer (PC3), bladder cancer, gastric cancer, gallbladder cancer, and colorectal cancer mdpi.comsemanticscholar.orgplos.orgspandidos-publications.comresearchgate.netnih.govmdpi.com. Apoptosis induction by Fangchinoline has been confirmed using methods like Hoechst 33258 staining and TUNEL assays, which visualize nuclear changes characteristic of apoptosis mdpi.complos.orgnih.govmdpi.com.

| Cell Line | Assay Method | Key Finding | Source |

|---|---|---|---|

| MDA-MB-231 | Flow Cytometry (PI, Annexin V) | G1 phase arrest, induced apoptosis | semanticscholar.orgnih.govmdpi.com |

| U118 MG, U87 MG | Flow Cytometry (Hoechst 33258, Annexin V-FITC/PI) | Induced apoptosis | mdpi.com |

| PC3 | Not specified | Up-regulation of apoptosis (increased exposure time) | mdpi.com |

| T24, 5637 | Not specified | Increased apoptosis | mdpi.com |

| AGS | Not specified | Suppressed adhesion, migration, invasion (no obvious cytotoxic effects) | mdpi.com |

| GBC-SD, NOZ | Flow Cytometry, Hoechst staining, TUNEL assays | Effectively induced apoptosis | plos.org |

| CCL-244, SW480 | Annexin V-PI staining | Induced apoptosis (dose-dependent) | researchgate.net |

| DLD-1, LoVo | Flow Cytometry | Induced apoptosis (dose-dependent) | spandidos-publications.com |

Cellular Migration and Invasion Assays (e.g., Wound Healing, Transwell)

Cellular migration and invasion assays are used to evaluate the ability of Fangchinoline to inhibit the movement and invasiveness of cancer cells, key processes in metastasis. Common techniques include the scratch wound healing assay and Transwell invasion assay mdpi.comspandidos-publications.comnih.govsemanticscholar.orgnih.gov. The wound healing assay measures the rate at which cells migrate into a scraped area on a cell culture surface, while the Transwell assay assesses the ability of cells to pass through a porous membrane, often coated with an extracellular matrix to mimic tissue barriers. Studies have shown that Fangchinoline can significantly inhibit the migration and invasion of various cancer cell lines, including melanoma (A375, A875), osteosarcoma (MG63), lung adenocarcinoma (A549), gastric cancer (AGS), and colon adenocarcinoma (DLD-1, LoVo) mdpi.comspandidos-publications.comnih.govsemanticscholar.orgnih.gov.

| Cell Line | Assay Method | Key Finding | Source |

|---|---|---|---|

| A375, A875 | Scratch wound healing, Transwell | Significantly inhibited metastasis and migration (concentration-dependent) | mdpi.com |

| MG63 | Scratch wound healing, Transwell | Suppressed migration and invasion (dose-dependent) | mdpi.comnih.gov |

| A549 | Not specified | Suppression of both proliferation and invasion | mdpi.com |

| AGS | Not specified | Suppressed adhesion, migration, invasion (no obvious cytotoxic effects) | mdpi.com |

| MDA-MB-231 | Wound healing assay | Inhibited cell migration (dose/time-dependent) | nih.gov |

| DLD-1, LoVo | Wound healing, Transwell | Assessed migration and invasion | spandidos-publications.com |

Molecular Biology Techniques (e.g., Western Blotting, RT-qPCR, Gene Overexpression/Knockdown)

Molecular biology techniques are essential for investigating the molecular targets and signaling pathways affected by Fangchinoline. Western blotting is widely used to detect and quantify protein expression levels mdpi.comsemanticscholar.orgspandidos-publications.comresearchgate.netmdpi.comsemanticscholar.orgnih.govnih.govmdpi.comsemanticscholar.orgtandfonline.comamegroups.org. RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) is employed to measure mRNA expression levels of specific genes mdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.orgnih.govsemanticscholar.orgtandfonline.comamegroups.orglifeaftermatric.co.zaresearchgate.netnih.gov. These techniques have revealed that Fangchinoline can modulate the expression of proteins involved in cell cycle regulation (e.g., cyclin D1, p21), apoptosis (e.g., Bax, Bcl-2, caspases), migration and invasion (e.g., MMP-2, MMP-9, TIMP1, TIMP2, paxillin), and key signaling pathways like PI3K/Akt, MAPK, NF-κB, and FAK mdpi.comsemanticscholar.orgplos.orgresearchgate.netmdpi.comsemanticscholar.orgnih.govnih.gov. Gene overexpression or knockdown techniques, often using plasmids or siRNA, are utilized to manipulate the expression of specific genes to understand their role in Fangchinoline's effects semanticscholar.orgtandfonline.comamegroups.orglifeaftermatric.co.zanih.gov. For instance, studies might use siRNA to knock down a gene suspected to be a target of Fangchinoline and then assess how this affects the cellular response to the compound.

Enzyme Activity and Reporter Gene Assays

Enzyme activity assays are used to directly measure the activity of specific enzymes that are potential targets of Fangchinoline. For example, Fangchinoline has been shown to inhibit the kinase activity of Aurora A, an enzyme involved in cell cycle progression, which was verified using enzyme activity assays researchgate.netmdpi.comnih.gov. Reporter gene assays are valuable tools for studying the transcriptional regulation of genes. These assays involve linking a reporter gene (e.g., luciferase, β-galactosidase) to a specific promoter or regulatory sequence of interest stanford.edu. Changes in reporter gene expression levels, often measured by luminescence or fluorescence, indicate how the activity of the promoter or regulatory sequence is affected by treatments like Fangchinoline exposure nih.govsemanticscholar.orgstanford.eduplos.org. For instance, a study investigating Fangchinoline's effect on NF-κB signaling used a luciferase reporter assay to demonstrate that Fangchinoline inhibits NF-κB activity nih.gov.

| Assay Type | Target/Pathway Studied by Fangchinoline Research | Key Finding | Source |

|---|---|---|---|

| Enzyme Activity | Aurora A kinase | Inhibited kinase activity | researchgate.netmdpi.comnih.gov |

| Reporter Gene | NF-κB activity | Inhibited NF-κB activity | nih.gov |

| Reporter Gene | HIV long-terminal repeat (Tat protein) | No measurable antiviral activity in TZM-b1 cells | plos.org |

| Reporter Gene | NFAT activity | Inhibited NFAT activity (dose-dependent) | nih.gov |

| Reporter Gene | TOP/FOP luciferase (Wnt/β-catenin pathway) | Assessed pathway activity (in context of PROX1) | semanticscholar.org |

Reactive Oxygen Species Measurement Techniques

Reactive Oxygen Species (ROS) play complex roles in cellular signaling and disease pathogenesis, including cancer and inflammation. Measuring ROS levels is crucial for understanding how fangchinoline influences cellular redox balance. Common techniques for detecting intracellular ROS include the use of fluorescent probes such as 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCF-DA) nih.govnih.govbiomolther.org. H₂DCF-DA is a cell-permeable dye that is converted to the fluorescent compound dichlorofluorescein (DCF) upon oxidation by ROS news-medical.net. This fluorescence can be detected and quantified using instruments like flow cytometers or confocal laser scanning microscopes (CLSM) nih.govnih.gov. Another method involves the Glutathione (B108866)/Oxidized glutathione (GSH/GSSG) assay, which assesses the ratio of reduced to oxidized glutathione, an indicator of oxidative stress nih.govresearchgate.net. Studies have shown that fangchinoline can influence intracellular ROS production, either by inducing it in some cancer cells and Candida albicans or by reducing oxidative stress in models of inflammatory and neurodegenerative diseases nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: Reactive Oxygen Species Measurement Techniques Used in Fangchinoline Research

| Technique | Principle | Application in Fangchinoline Research | Citations |

| H₂DCF-DA Staining | Fluorescent probe oxidized by ROS to DCF | Measuring intracellular ROS production in cells | nih.govnih.govbiomolther.org |

| GSH/GSSG Assay | Measures ratio of reduced to oxidized glutathione | Assessing oxidative stress levels | nih.govresearchgate.net |

| Confocal Laser Scanning Microscopy (CLSM) | Imaging technique to visualize fluorescent signals | Detecting and quantifying ROS production in stained cells | nih.gov |

| Flow Cytometry | Analyzes fluorescent properties of cells | Quantifying ROS levels in cell populations stained with fluorescent probes | nih.govresearchgate.net |

High-Content Screening Platforms for Antiviral Research

High-Content Screening (HCS) platforms are valuable tools for rapidly evaluating the antiviral potential of numerous compounds by analyzing multiple parameters within individual cells or cell populations. These systems often utilize reporter viruses, such as those expressing fluorescent proteins like eGFP, to monitor viral replication and infection in a high-throughput manner researchgate.netvirosin.orgnih.govvirosin.org. By using HCS, researchers can screen large libraries of compounds, including natural products like fangchinoline, to identify potential antiviral candidates and assess their effects on various stages of the viral life cycle researchgate.netvirosin.orgnih.gov. This technology allows for the simultaneous measurement of viral load, cell viability, and other cellular markers, providing comprehensive data on compound efficacy and potential toxicity researchgate.netacs.org. Fangchinoline has been identified as a potential broad-spectrum enterovirus inhibitor through reporter virus-based high-content screening systems researchgate.netvirosin.orgnih.gov.

Preclinical Animal Model Studies